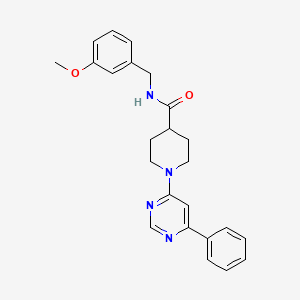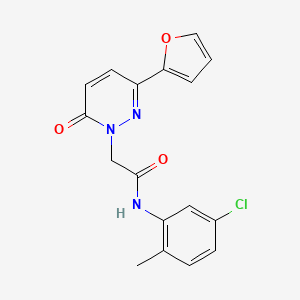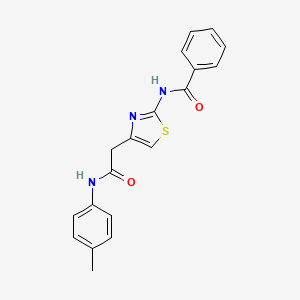![molecular formula C18H16ClN3O3 B11277761 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide](/img/structure/B11277761.png)
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-cyanophenylacetic acid.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with ethyl chloroacetate under basic conditions to form an intermediate ester.
Amidation: The intermediate ester is then reacted with 4-cyanophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Materials Science: Use in the development of novel materials with specific properties.
Industry: Application in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Cyanophenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-2-5-15(8-16(12)19)22-18(24)11-25-10-17(23)21-14-6-3-13(9-20)4-7-14/h2-8H,10-11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
GGFPKLVPCCPCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


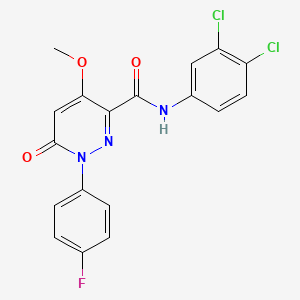

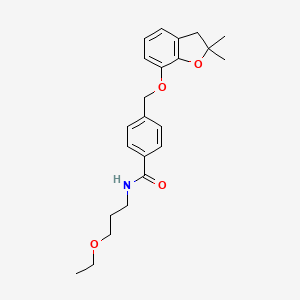
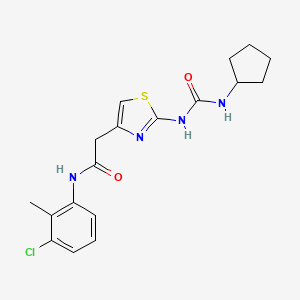

![5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11277715.png)
![2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B11277724.png)
![7-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11277730.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11277735.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11277736.png)
